molecular formula C13H19NO4 B14066873 (R)-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate

(R)-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate

Cat. No.: B14066873
M. Wt: 253.29 g/mol
InChI Key: BXXBWJQGIIWMAX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate is a chemical compound with the molecular formula C13H19NO4. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with ®-2-hydroxy-1-(4-hydroxyphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate include:

Uniqueness

What sets ®-tert-butyl (2-hydroxy-1-(4-hydroxyphenyl)ethyl)carbamate apart from similar compounds is its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-11(8-15)9-4-6-10(16)7-5-9/h4-7,11,15-16H,8H2,1-3H3,(H,14,17)/t11-/m0/s1

InChI Key

BXXBWJQGIIWMAX-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.